Pyrocatechol monoglucoside

Beschreibung

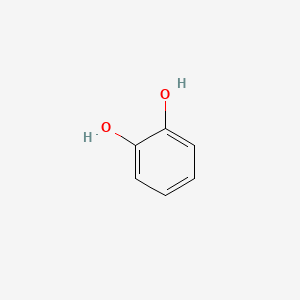

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16O7 |

|---|---|

Molekulargewicht |

272.25 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |

InChI-Schlüssel |

NMZWIAATAZXMRV-RMPHRYRLSA-N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pyrocatechol Monoglucoside: A Technical Guide to Natural Sources, Isolation, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a specialized plant metabolite of growing interest within the scientific community. This document provides a comprehensive technical overview of its known natural sources, detailed methodologies for its isolation and purification, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources

Pyrocatechol monoglucoside has been identified in at least two plant species:

-

Dioscorea nipponica Makino: A perennial twining herb belonging to the Dioscoreaceae family, primarily distributed in East Asia. The rhizomes of this plant are known to contain a variety of bioactive compounds, including steroidal saponins (B1172615) and phenolic compounds.[1]

-

Itoa orientalis Hemsl.: A member of the Salicaceae family, this plant is a source of various phenolic glycosides.[2][3][4]

While these sources have been confirmed, the concentration and yield of this compound from these plants have not been extensively quantified in publicly available literature.

Isolation and Purification Protocols

A specific, detailed protocol for the isolation of this compound has not been extensively published. However, based on established methods for the extraction and purification of phenolic glycosides from Dioscorea nipponica and Itoa orientalis, a general experimental workflow can be proposed.

General Experimental Workflow for Isolation

The following diagram outlines a typical workflow for the isolation and purification of this compound from plant material.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation:

-

The rhizomes of Dioscorea nipponica or the bark, twigs, and leaves of Itoa orientalis should be collected and properly identified.

-

The plant material is then washed, dried in a shaded and well-ventilated area to a constant weight, and pulverized into a fine powder.

2. Extraction:

-

The powdered plant material is extracted with a polar solvent. A common method involves maceration or reflux extraction with 80% ethanol or methanol (B129727).[2][5] The process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting extracts are combined and filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

-

A typical sequence would be:

-

Chloroform: To remove non-polar compounds.

-

Ethyl Acetate: To remove compounds of intermediate polarity.

-

n-Butanol: To enrich the fraction containing polar glycosides.

-

-

The aqueous phase, which is expected to contain the highest concentration of this compound, is collected.

4. Chromatographic Purification:

-

The enriched aqueous fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography:

-

Silica Gel: A common stationary phase for initial separation.

-

Sephadex LH-20: Used for size exclusion chromatography to separate compounds based on their molecular size.

-

Octadecylsilyl (ODS) Silica Gel (C18): A reverse-phase chromatography technique effective for separating phenolic compounds.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain the pure compound. A C18 column is typically used with a gradient elution system, often a mixture of water (containing a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.

5. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and the position of the glucose moiety on the pyrocatechol ring.

-

Quantitative Data

Currently, there is a lack of published quantitative data on the yield and purity of this compound from its natural sources. The following table is provided as a template for researchers to populate as data becomes available.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| Dioscorea nipponica | Rhizome | - | - | - | - | - |

| Itoa orientalis | Bark, Twigs, Leaves | - | - | - | - | - |

Putative Biosynthesis Pathway

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, a putative pathway can be proposed based on the known biosynthesis of catechol and the general mechanism of glycosylation in plants.

The biosynthesis likely involves two key steps: the formation of pyrocatechol and its subsequent glucosylation.

Caption: Putative biosynthesis pathway of this compound.

Pathway Description:

-

Formation of Pyrocatechol: In microorganisms, catechol can be synthesized from anthranilate, a product of the shikimate pathway, through the action of anthranilate 1,2-dioxygenase.[6] While this specific enzyme has not been characterized in plants for this purpose, it is plausible that a similar enzymatic conversion from a shikimate pathway-derived intermediate occurs.

-

Glucosylation of Pyrocatechol: The pyrocatechol molecule is then glucosylated by a UDP-glucosyltransferase (UGT).[7][8] These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group of pyrocatechol, forming this compound and releasing UDP.[9]

Signaling Pathways

To date, the scientific literature does not describe any specific signaling pathways in which this compound is directly involved. The biological activity of related phenolic glycosides from Itoa orientalis has been investigated, with some showing anti-inflammatory effects by inhibiting COX-2.[2][7] Further research is required to determine if this compound participates in any cellular signaling cascades.

Conclusion

This technical guide provides a summary of the current knowledge on the natural sources and isolation of this compound. While the compound has been identified in Dioscorea nipponica and Itoa orientalis, there is a clear need for further research to establish specific and optimized isolation protocols, quantify its abundance in these sources, and elucidate its precise biosynthetic pathway and biological functions. The methodologies and putative pathway presented here offer a solid foundation for future investigations into this promising natural product.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Itosides J-N from Itoa orientalis and structure - anti-COX-2 activity relationship of phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catechol biosynthesis from glucose in Escherichia coli anthranilate-overproducer strains by heterologous expression of anthranilate 1,2-dioxygenase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conjugation of catechols by recombinant human sulfotransferases, UDP-glucuronosyltransferases, and soluble catechol O-methyltransferase: structure-conjugation relationships and predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pyrocatechol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986), a simple dihydric phenol, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. This technical guide focuses on pyrocatechol monoglucoside, a glycosidic form of pyrocatechol. While direct research on this compound is limited, this document synthesizes the known biological activities of the parent compound, pyrocatechol, and its derivatives, and explores the potential implications of glucosidation. This guide aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

This compound is a phenolic glycoside that has been isolated from plants such as Dioscorea nipponica Makino.[1][2] The addition of a glucose moiety to pyrocatechol is expected to alter its physicochemical properties, such as solubility and stability, which in turn can influence its bioavailability and biological activity.[3][4] This guide will delve into the established anti-inflammatory, antioxidant, and anticancer properties of pyrocatechol and its analogs, providing a foundation for future research into its monoglucoside derivative.

Anti-inflammatory Activity

Pyrocatechol and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory activity of pyrocatechol is linked to its ability to inhibit the production of pro-inflammatory mediators. Studies on pyrocatechol and its derivative, allylpyrocatechol (B1665244), have shown that they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] This suppression is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.[[“]][9][10] Inhibition of the NF-κB pathway by pyrocatechol derivatives prevents the transcription of pro-inflammatory cytokines and enzymes.[5][7]

Furthermore, pyrocatechol has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] The Nrf2 pathway is a key regulator of the cellular antioxidant response and also plays a role in suppressing inflammation.[11][12]

Signaling Pathway

The following diagram illustrates the inhibitory effect of pyrocatechol on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.

Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and pyrocatechol is no exception. Its ability to scavenge free radicals is a key aspect of its biological activity.

Mechanism of Action

Pyrocatechol's antioxidant activity stems from the ability of its hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them. This activity can be measured using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14] The glucosidation of phenolic compounds can impact their antioxidant activity, with some studies showing that glycosylation can enhance stability and, in some cases, maintain or even improve antioxidant potential.[3][4]

Experimental Protocols

A common method to evaluate antioxidant activity is the DPPH assay.

DPPH Radical Scavenging Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Store in the dark.

-

Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

-

-

Measurement:

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

-

The following diagram outlines the workflow for a typical DPPH antioxidant assay.

Caption: Workflow for the DPPH antioxidant assay.

Anticancer Activity

Emerging evidence suggests that pyrocatechol possesses anticancer properties, acting through the modulation of specific signaling pathways and cellular processes.

Mechanism of Action

Pyrocatechol has been shown to inhibit the growth of cancer cells by targeting key signaling molecules. One identified mechanism is the direct inhibition of extracellular signal-regulated kinase 2 (ERK2).[17] ERK2 is a component of the MAPK/ERK pathway, which is frequently overactive in various cancers and plays a crucial role in cell proliferation and survival.[18] By inhibiting ERK2, pyrocatechol can lead to the degradation of the oncoprotein c-Myc, a downstream target of the ERK pathway, resulting in cell cycle arrest and reduced tumor growth.[17]

Another potential target is the tetraspanin CD151. While direct inhibition by this compound is yet to be confirmed, small molecules targeting CD151 are of interest in cancer therapy due to its role in tumor progression and metastasis.[19][20][21][22]

Signaling Pathway

The diagram below depicts the inhibition of the ERK2/c-Myc signaling pathway by pyrocatechol.

Caption: Inhibition of the ERK2/c-Myc signaling pathway by pyrocatechol.

Experimental Protocols

Cell viability assays are fundamental in assessing the anticancer potential of a compound.

MTT Cell Viability Assay Protocol

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[23]

-

-

Formazan (B1609692) Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of approximately 570 nm.[23]

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

-

Quantitative Data Summary

The following table summarizes available quantitative data for the biological activities of pyrocatechol and its derivatives. It is important to note the absence of specific data for this compound, highlighting a key area for future research.

| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / Effective Concentration | Reference |

| Pyrocatechol | Anti-inflammatory | NF-κB activation | RAW264.7 cells | > 2.5 µM | [7] |

| Allylpyrocatechol | Anti-inflammatory | NO production | RAW 264.7 cells | Dose-dependent inhibition | [5] |

| Allylpyrocatechol | Anti-inflammatory | PGE2 production | RAW 264.7 cells | Dose-dependent inhibition | [5] |

| 4-Allylpyrocatechol | Antioxidant | DPPH radical scavenging | In vitro | 77.05±0.92 % inhibition at 100 µg/ml | [24] |

| Pyrocatechol | Anticancer | Anchorage-independent growth | Murine KP2 & Human H460 lung cancer cells | Inhibition observed | [17] |

Conclusion and Future Directions

Pyrocatechol exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are mediated through the modulation of key signaling pathways such as NF-κB and ERK2. While direct experimental data on this compound is currently lacking, the principles of medicinal chemistry suggest that glucosidation could favorably alter its pharmacokinetic profile, potentially enhancing its stability and bioavailability.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its chemical synthesis to enable comprehensive biological evaluation.

-

In Vitro Bioassays: Systematic evaluation of the anti-inflammatory, antioxidant, and anticancer activities of this compound using the assays and cell lines detailed in this guide.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.

-

In Vivo Studies: Assessment of the efficacy and safety of this compound in preclinical animal models of inflammatory diseases and cancer.

This technical guide provides a solid foundation for initiating research into the therapeutic potential of this compound. The compiled data and methodologies for its parent compound and related derivatives offer a clear roadmap for the scientific exploration of this intriguing natural product.

References

- 1. Phenolic derivatives from the rhizomes of Dioscorea nipponica and their anti-neuroinflammatory and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OPUS at UTS: Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 3. Frontiers | Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 11. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. benchchem.com [benchchem.com]

- 17. oncotarget.com [oncotarget.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. CD151—A Striking Marker for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The controversial role of CD151 in different solid tumors: promoter or suppressor? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deletion of tetraspanin Cd151 results in decreased pathologic angiogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrocatechol Monoglucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) monoglucoside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, purification, and for the evaluation of its antioxidant and anti-inflammatory effects are presented. Furthermore, this document visualizes key molecular structures and biological pathways to facilitate a deeper understanding of its mechanism of action, aiming to support further research and development in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Identity

Pyrocatechol monoglucoside, systematically named (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, is a glycoside formed from pyrocatechol (benzene-1,2-diol) and a glucose molecule.[1] The linkage of the glucose unit to one of the hydroxyl groups of pyrocatechol significantly influences its physical and biological properties.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While some data for the monoglucoside is available, other properties are inferred from its aglycone, pyrocatechol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₇ | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| CAS Number | 2400-71-7 | [1] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture. | [2] |

| Melting Point | Data not available for monoglucoside. (Pyrocatechol: 103-105 °C) | |

| Boiling Point | Data not available for monoglucoside. (Pyrocatechol: 245.5 °C at 760 mmHg) |

Experimental Protocols

Synthesis of this compound (Enzymatic Method)

This protocol describes a general enzymatic approach for the synthesis of phenolic glucosides, which can be adapted for this compound.

Caption: Enzymatic Synthesis and Purification Workflow.

Methodology:

-

Reaction Setup: In a sterile microcentrifuge tube, combine pyrocatechol (acceptor substrate), UDP-glucose (sugar donor), and a suitable glycosyltransferase in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) with gentle shaking for 24-48 hours.

-

Reaction Termination: Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Purification: Centrifuge the mixture to pellet the denatured enzyme. The supernatant is then subjected to purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient.

-

Analysis: The collected fractions are analyzed for the presence of this compound. The fractions containing the pure product are pooled, lyophilized, and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol outlines the determination of the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][3]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the sample or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

-

Anti-inflammatory Activity Assessment (NF-κB Reporter Assay)

This protocol describes the use of a luciferase reporter gene assay to evaluate the effect of this compound on the NF-κB signaling pathway.[4][5][6]

Methodology:

-

Cell Culture and Transfection:

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of this compound on NF-κB activation.

-

Biological Activity and Signaling Pathways

The biological activities of pyrocatechol and its derivatives are primarily attributed to their antioxidant and anti-inflammatory properties. The glycosylation of pyrocatechol to form the monoglucoside is expected to modulate these activities, potentially improving its bioavailability and reducing its toxicity.

Antioxidant Activity

This compound is anticipated to exhibit significant antioxidant activity by scavenging free radicals. The hydroxyl groups on the pyrocatechol moiety can donate a hydrogen atom to stabilize free radicals, thereby terminating radical chain reactions.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrocatechol are linked to the modulation of key inflammatory signaling pathways. It is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

Caption: Proposed Anti-inflammatory Signaling Pathways.

-

NF-κB Pathway Inhibition: In response to inflammatory stimuli like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the degradation of IκBα.

-

Nrf2 Pathway Activation: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation by compounds like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective enzymes.

Conclusion

This compound is a promising natural compound with significant potential for therapeutic applications, particularly in the management of conditions associated with oxidative stress and inflammation. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise molecular mechanisms of its action, evaluating its pharmacokinetic and pharmacodynamic profiles, and exploring its efficacy in preclinical models of disease.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. benchchem.com [benchchem.com]

- 5. bowdish.ca [bowdish.ca]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Pyrocatechol (B87986) monoglucoside is a phenolic glycoside, a derivative of pyrocatechol. It is found in some plants and is of interest for its potential biological activities.

| Identifier | Value |

| CAS Number | 2400-71-7 |

| Molecular Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol |

Synonyms:

-

Pyrocatecholmonoglucosid

-

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol

Biological Activity and Signaling Pathways

While specific quantitative data for pyrocatechol monoglucoside is limited in publicly available literature, the biological activities of its aglycone, pyrocatechol, are well-documented and provide a strong indication of the potential mechanisms of action for its glycoside derivative. The addition of a glucose moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its bioavailability and interaction with cellular targets.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Pyrocatechol has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol.

Antioxidant Activity: Activation of the Nrf2 Pathway

Pyrocatechol has also been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like pyrocatechol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

The following are generalized protocols for assessing the antioxidant and anti-inflammatory potential of compounds like this compound.

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Dissolve the test compound (this compound) in a suitable solvent to prepare a series of concentrations.

-

Mix a specific volume of each concentration of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is run in parallel.

-

Calculate the percentage of radical scavenging activity.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

3.1.2. Nitric Oxide (NO) Scavenging Assay

-

Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from a sodium nitroprusside solution. The nitric oxide reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

-

Protocol:

-

Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).

-

Mix the sodium nitroprusside solution with different concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the incubated solution.

-

Measure the absorbance at approximately 546 nm.

-

A control without the test compound is run in parallel.

-

Calculate the percentage of nitric oxide scavenging activity.

-

Determine the IC₅₀ value from a dose-response curve.[3]

-

Anti-inflammatory Activity Assay

3.2.1. Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

-

Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of nitric oxide in the supernatant using the Griess reagent.

-

A control with LPS stimulation but without the test compound is used as a positive control.

-

Determine the IC₅₀ value for the inhibition of nitric oxide production.[4]

-

Synthesis Workflow

An enzymatic approach is a common method for the synthesis of glycosides due to its high regioselectivity and stereoselectivity under mild reaction conditions.

References

- 1. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Pyrocatechol Monoglucoside Biosynthesis in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrocatechol (B87986) and its glycosylated derivatives are significant secondary metabolites in the plant kingdom, playing crucial roles in defense against herbivores and pathogens. The biosynthesis of pyrocatechol monoglucoside, a key storage and transport form of pyrocatechol, involves a multi-step enzymatic pathway originating from primary metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway, from the precursor chorismate to the final glycosylated product. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway for applications in metabolic engineering, drug discovery, and the development of novel biocatalysts. This document summarizes key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Introduction

Plants produce a vast arsenal (B13267) of specialized metabolites to interact with their environment. Among these, phenolic compounds constitute a large and diverse group with critical functions in plant defense, allelopathy, and stress responses. Pyrocatechol (also known as catechol), a simple dihydric phenol, and its glycosides are notable for their antimicrobial and insecticidal properties, particularly in species of the Salicaceae family, such as poplar (Populus) and willow (Salix).[1] Glycosylation, the attachment of a sugar moiety, is a common modification of secondary metabolites, enhancing their solubility, stability, and compartmentalization within the cell. The monoglucoside form of pyrocatechol represents a stable, transportable form that can be activated by enzymatic hydrolysis upon tissue damage. Understanding the biosynthesis of this compound is fundamental for harnessing the biotechnological potential of these compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader phenylpropanoid pathway, originating from the shikimate pathway. The core pathway can be conceptually divided into two major stages: the formation of the pyrocatechol aglycone and its subsequent glucosylation.

Stage 1: Biosynthesis of Pyrocatechol from Chorismate

The synthesis of pyrocatechol in plants is believed to proceed through the intermediate salicylic (B10762653) acid, a well-known plant hormone. The pathway from the central metabolite chorismate to pyrocatechol involves the following key enzymatic steps:

-

Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, the end product of the shikimate pathway, to isochorismate. This reaction is catalyzed by isochorismate synthase (ICS) .

-

Isochorismate to Salicylic Acid: Isochorismate is then converted to salicylic acid. While this step can occur spontaneously, it is likely facilitated by an isochorismate pyruvate (B1213749) lyase (IPL) in plants, analogous to bacterial pathways.

-

Salicylic Acid to Pyrocatechol: The final step in the formation of the aglycone is the oxidative decarboxylation of salicylic acid to produce pyrocatechol and CO2. This reaction is catalyzed by salicylic acid 1-hydroxylase (SA1H) , a flavin-dependent monooxygenase.[2][3][4] This enzyme has been functionally characterized in tomato (Solanum lycopersicum).[2][3][4]

Figure 1: Proposed biosynthetic pathway of pyrocatechol from chorismate in plants.

Stage 2: Glucosylation of Pyrocatechol

Once pyrocatechol is synthesized, it undergoes glucosylation to form this compound. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer a glucose moiety to the hydroxyl group of an acceptor molecule, in this case, pyrocatechol.

While a specific UGT that exclusively uses pyrocatechol as a substrate has not been definitively characterized in all plant species, members of the UGT71 family in Populus have been shown to glycosylate structurally similar phenolic compounds like salicylates.[5][6][7][8][9] It is highly probable that a member of this or a related UGT family is responsible for the glucosylation of pyrocatechol.

Figure 2: Glucosylation of pyrocatechol to form this compound.

Quantitative Data Summary

Quantitative data for the enzymes involved in this compound biosynthesis is crucial for metabolic modeling and engineering efforts. While data for a complete pathway in a single species is limited, kinetic parameters for key enzymes have been determined.

Table 1: Kinetic Parameters of Salicylic Acid 1-Hydroxylase (SlSA1H) from Solanum lycopersicum [2]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| Salicylic Acid | 9.09 ± 1.31 | 7.83 x 10-2 | 8.61 x 103 |

Table 2: Key Quantitative Data for Characterization of the this compound Biosynthesis Pathway

| Data Type | Description | Analytical Method |

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of ICS, IPL, SA1H, and pyrocatechol-specific UGT. | In vitro enzyme assays with purified recombinant proteins. |

| Metabolite Concentrations | In planta concentrations of chorismate, salicylic acid, pyrocatechol, and this compound under different conditions (e.g., herbivore attack, pathogen infection). | LC-MS/MS, GC-MS. |

| Gene Expression Levels | Transcript abundance of genes encoding the biosynthetic enzymes in different tissues and under various stimuli. | qRT-PCR, RNA-Seq. |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the components of the this compound biosynthesis pathway.

Identification of Candidate UDP-Glycosyltransferase Genes

A transcriptomics approach is highly effective for identifying candidate UGTs involved in a specific metabolic pathway.

References

- 1. Plant Secondary Metabolites with an Overview of Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. plantae.org [plantae.org]

The Dual Nature of Pyrocatechol Monoglucoside: An In-Depth Technical Guide to its Antioxidant and Pro-oxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, stands at a fascinating crossroads of biological activity. As a derivative of pyrocatechol (catechol), it belongs to a class of compounds renowned for their potent antioxidant properties. However, the elegant addition of a glucose moiety introduces a layer of complexity, modulating its reactivity and interaction with cellular systems. This technical guide provides a comprehensive examination of the dual antioxidant and pro-oxidant potential of pyrocatechol monoglucoside. Drawing upon the established knowledge of pyrocatechol and structurally similar phenolic glycosides, this document delves into the core mechanisms of action, presents relevant quantitative data, details experimental protocols for assessment, and visualizes the key signaling pathways involved.

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. Therefore, much of the information presented herein is extrapolated from studies on its aglycone, pyrocatechol, and analogous compounds like arbutin (B1665170) (a hydroquinone (B1673460) glucoside). This guide serves as a foundational resource to stimulate and inform further research into this specific molecule.

Core Mechanisms: A Tale of Two Activities

The biological effects of this compound are primarily dictated by the pyrocatechol moiety. The ortho-dihydroxy arrangement on the benzene (B151609) ring is the cornerstone of its redox activity.

Antioxidant Effects: Quenching the Fire of Oxidative Stress

This compound is anticipated to exert its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The hydroxyl groups on the pyrocatechol ring can readily donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process transforms the free radicals into more stable, less harmful molecules. The resulting phenoxyl radical from the pyrocatechol moiety is stabilized by resonance, preventing the propagation of radical chain reactions. The presence of the glucose molecule may influence the kinetics of this scavenging activity.

-

Modulation of Cellular Signaling Pathways: Pyrocatechol has been shown to interact with key signaling pathways that regulate the cellular antioxidant response.[1][2][3]

-

Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under conditions of oxidative stress, pyrocatechol can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][6]

-

Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation and the expression of pro-oxidant enzymes. Pyrocatechol has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade and reducing oxidative stress.[2]

-

Pro-oxidant Effects: The Other Side of the Coin

Under certain conditions, phenolic compounds, including catechols, can exhibit pro-oxidant activity.[7] This paradoxical effect is often dependent on factors such as concentration and the presence of transition metal ions.[8]

-

Generation of Reactive Oxygen Species (ROS): In the presence of metal ions like copper or iron, pyrocatechol can undergo auto-oxidation, leading to the generation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8] These ROS can, in turn, contribute to oxidative damage to cellular components like DNA, lipids, and proteins.

-

Redox Cycling: The pyrocatechol moiety can participate in redox cycling, a process where it is repeatedly oxidized and then reduced, each cycle generating ROS. This can create a sustained state of oxidative stress.

The glycosylation in this compound might influence its pro-oxidant potential by altering its ability to chelate metal ions or participate in redox cycling.

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 Value | Reference(s) |

| Pyrocatechol | DPPH Radical Scavenging | ~18.57 µg/mL | [9] |

| Arbutin (Hydroquinone glucoside) | DPPH Radical Scavenging | Weaker than hydroquinone | [10] |

| Arbutin (Hydroquinone glucoside) | ABTS Radical Scavenging | More potent than hydroquinone | [10][11] |

| Hydroquinone | DPPH Radical Scavenging | 17.44 µM | [11] |

Note: The antioxidant activity of phenolic glucosides can be influenced by the nature of the aglycone and the position of the glycosidic bond. In some cases, glycosylation can decrease the radical scavenging activity compared to the free aglycone.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, monitored spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Dissolve this compound in methanol to prepare a series of concentrations.

-

In a 96-well plate, mix a fixed volume of the DPPH solution with various concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing methanol and the DPPH solution is run in parallel.

-

Calculate the percentage of radical scavenging activity: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

Determine the IC50 value from a plot of scavenging percentage against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the reduction of the pre-formed blue-green ABTS radical cation (ABTS•⁺) by an antioxidant, leading to a decrease in absorbance.

-

Procedure:

-

Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol (B145695) or a suitable buffer to an absorbance of approximately 0.70 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•⁺ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant.

-

Procedure:

-

Seed cells (e.g., HepG2 or Caco-2) in a 96-well plate and allow them to adhere.

-

Wash the cells and incubate them with the test compound (this compound) and a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

After an incubation period, wash the cells to remove the excess probe and compound.

-

Induce oxidative stress by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The antioxidant activity is determined by the ability of the compound to suppress the fluorescence compared to control cells treated only with the pro-oxidant.

-

Reactive Oxygen Species (ROS) Generation Assay

-

Principle: This assay quantifies the intracellular production of ROS, which can be an indicator of pro-oxidant activity.

-

Procedure:

-

Culture cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound, potentially in the presence of a catalyst like Cu²⁺.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence compared to untreated control cells indicates ROS generation.

-

Conclusion

This compound holds significant potential as a modulator of cellular redox status. Its antioxidant activity is likely driven by the direct radical scavenging capabilities of its pyrocatechol core and its ability to favorably influence key cellular defense pathways like Nrf2 and NF-κB. Conversely, the potential for pro-oxidant activity, particularly in the presence of transition metals, warrants careful consideration in any therapeutic application. The addition of the glucose moiety may alter its bioavailability, cellular uptake, and overall activity profile compared to its aglycone, pyrocatechol. Further research is imperative to elucidate the precise quantitative antioxidant and pro-oxidant parameters of this compound and to fully understand the impact of glycosylation on its biological functions. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for such future investigations, which will be critical for harnessing the therapeutic potential of this intriguing compound in drug development and other scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Cellular Mechanism of Action of Pyrocatechol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986), also known as catechol, is a simple phenolic compound that serves as a structural backbone for numerous bioactive molecules. Its derivatives have garnered significant interest in pharmacology and dermatology due to their diverse biological activities, including antioxidant, anti-inflammatory, and skin-lightening properties. The addition of a glucose moiety to create pyrocatechol monoglucoside can significantly alter its physicochemical properties, such as solubility and bioavailability, and consequently modulate its mechanism of action within a cellular context. This technical guide provides an in-depth exploration of the core cellular mechanisms of action attributed to this compound, drawing from direct evidence where available and inferring from the well-documented activities of its aglycone (pyrocatechol) and relevant glucoside analogs.

Core Mechanisms of Action

The cellular effects of this compound are believed to be driven by a combination of direct enzymatic inhibition and modulation of key signaling pathways. The presence of the glucose molecule likely influences its cellular uptake and metabolism, potentially acting as a prodrug that releases the active pyrocatechol aglycone within the cell.

Inhibition of Melanogenesis via Tyrosinase Inhibition

One of the most explored applications of phenolic glucosides is in the regulation of skin pigmentation. This compound is hypothesized to act as an inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This action is analogous to the well-established mechanism of arbutin (B1665170) (hydroquinone-β-D-glucopyranoside).

The proposed mechanism involves the competitive inhibition of the tyrosinase enzyme.[1] The structural similarity of the pyrocatechol head to tyrosine, the natural substrate of tyrosinase, allows it to bind to the active site of the enzyme, thereby preventing the catalysis of tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin.[1] The glucose moiety is thought to enhance the molecule's stability and solubility, facilitating its delivery to melanocytes. While specific kinetic data for this compound is limited, the inhibitory concentration (IC50) for a similar glucoside derivative against tyrosinase has been reported to be 417 µM.[2]

Antioxidant Activity

Pyrocatechol and its derivatives are potent antioxidants.[3] This activity is attributed to the ability of the hydroxyl groups on the catechol ring to donate hydrogen atoms, thereby neutralizing free radicals and reactive oxygen species (ROS). Allylpyrocatechol (B1665244), a derivative, has been shown to reduce the generation of ROS and superoxide (B77818) in macrophages.[4] It also enhances the levels of endogenous antioxidant enzymes such as catalase and glutathione (B108866) (GSH).[4] While direct quantitative data for this compound is scarce, it is expected to retain or even exhibit enhanced antioxidant potential due to improved stability conferred by the glucose moiety.[5]

Anti-inflammatory Effects

Pyrocatechol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[6] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6]

-

NF-κB Inhibition: In lipopolysaccharide (LPS)-stimulated macrophages, pyrocatechol at concentrations greater than 2.5 µM has been shown to inhibit the activation of NF-κB.[6] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Allylpyrocatechol has been observed to prevent the degradation of the inhibitor of NF-κB (IκB), thereby blocking the translocation of NF-κB to the nucleus.[7]

-

Nrf2 Activation: Pyrocatechol also activates the Nrf2 pathway, which is a master regulator of the antioxidant response.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes.

Quantitative Data

The following tables summarize the available quantitative data for pyrocatechol and its derivatives. It is important to note that these values are for the aglycone or related compounds and may differ for this compound.

Table 1: Anti-inflammatory Activity of Pyrocatechol

| Compound | Cell Line | Stimulant | Effect | Effective Concentration | Reference |

| Pyrocatechol | RAW264.7 macrophages | LPS | Inhibition of NF-κB activation | > 2.5 µM | [6] |

| Pyrocatechol | RAW264.7 macrophages | LPS | Activation of Nrf2 | > 2.5 µM | [6] |

Table 2: Antioxidant Activity of Pyrocatechol Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| Pyrocatechol | DPPH radical scavenging | IC50: 2.35 ± 0.01 µg/mL (for a pyrocatechol-rich extract) | [3] |

| Allylpyrocatechol | ROS reduction in macrophages | Effective reduction | [4] |

| Allylpyrocatechol | Superoxide reduction in macrophages | Effective reduction | [4] |

Table 3: Tyrosinase Inhibitory Activity of Related Glucosides

| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 | Reference |

| Arbutin | Human melanocytes | L-Tyrosine | Competitive | - | [1] |

| Resorcinol Glucoside Derivative | Mushroom | L-DOPA | - | 417 µM | [2] |

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from established methods for assessing tyrosinase inhibitors.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound or control solution.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percent inhibition is calculated as: [ (V_control - V_sample) / V_control ] * 100.

-

The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

-

Cellular Antioxidant Activity (CAA) Assay

This protocol provides a method to assess the intracellular antioxidant capacity of this compound.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Quercetin (positive control)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture:

-

Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.

-

Culture for 24 hours until confluent.

-

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Add 100 µL of culture medium containing various concentrations of this compound or quercetin.

-

Add 100 µL of culture medium containing 50 µM DCFH-DA to all wells.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress and Measurement:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity kinetically every 5 minutes for 1 hour (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Calculate the CAA units as: 100 - (AUC_sample / AUC_control) * 100.

-

Determine the EC50 value (the concentration required to achieve 50% antioxidant activity).

-

Conclusion

This compound is a promising bioactive compound with a multi-faceted mechanism of action at the cellular level. Based on the activities of its aglycone and related glucoside compounds, its primary effects are likely to be the inhibition of tyrosinase, leading to reduced melanin synthesis, and the exertion of potent antioxidant and anti-inflammatory effects through the scavenging of reactive oxygen species and the modulation of the NF-κB and Nrf2 signaling pathways. The glycosylation is expected to enhance its stability and bioavailability, making it a more effective agent than pyrocatechol alone. Further research is warranted to elucidate the specific quantitative bioactivities and the precise cellular uptake and metabolic fate of this compound to fully realize its therapeutic and cosmetic potential.

References

- 1. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrocatechol Monoglucoside: A Comprehensive Technical Review

An In-depth Exploration of the History, Synthesis, and Biological Activities of a Promising Phenolic Glycoside

Introduction

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has garnered interest in the scientific community for its potential applications in pharmacology and as a synthetic precursor. This technical guide provides a comprehensive literature review of its history, chemical properties, synthesis, and known biological activities. The information is intended for researchers, scientists, and drug development professionals. Pyrocatechol monoglucoside is naturally found in plants such as Dioscorea nipponica Makino and Itoa orientalis.[1] While research on this specific compound is still emerging, its aglycone, pyrocatechol, has been more extensively studied, providing a basis for understanding its potential biological effects.

Chemical Properties

This compound, with the chemical formula C₁₂H₁₆O₇ and a molecular weight of 272.25 g/mol , is a white, solid compound.[1] It is a glycoside formed from pyrocatechol (1,2-dihydroxybenzene) and a glucose molecule. The structural details are provided in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol |

| CAS Number | 2400-71-7 |

| Appearance | White Solid |

| Synonyms | Pyrocatechol-1-O-beta-D-glucopyranoside |

History and Isolation

The history of the initial isolation and characterization of this compound is not extensively documented in readily available literature. However, its presence has been identified in the rhizomes of Dioscorea nipponica Makino, a plant used in traditional medicine, and in Itoa orientalis. The isolation of compounds from Dioscorea nipponica typically involves a multi-step extraction and chromatographic process.

A general workflow for the isolation of phenolic compounds from Dioscorea nipponica is depicted in the following diagram:

References

An In-depth Technical Guide to Pyrocatechol Monoglucoside Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986), a simple dihydroxyphenolic compound, and its glycosylated derivatives represent a promising class of molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of pyrocatechol monoglucoside derivatives and their analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key signaling pathways. The information presented herein aims to facilitate further investigation and harness the therapeutic potential of this versatile chemical scaffold.

Introduction

Pyrocatechol, also known as catechol, is a benzenediol with the chemical formula C₆H₄(OH)₂.[1] Its derivatives, particularly monoglucosides, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties. These properties include antioxidant, anti-inflammatory, antimicrobial, tyrosinase inhibitory, and cytotoxic activities. The addition of a glucose moiety to the pyrocatechol backbone can modulate its pharmacokinetic and pharmacodynamic properties, often enhancing bioavailability and reducing toxicity. This guide delves into the core aspects of this compound derivatives and analogues, providing a technical foundation for their continued exploration in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired regioselectivity, yield, and scalability.

Chemical Synthesis

Chemical synthesis typically involves the protection of one hydroxyl group of the pyrocatechol derivative, followed by glycosylation of the unprotected hydroxyl group, and subsequent deprotection. A general chemical synthesis approach is outlined below.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative.

Materials:

-

Substituted pyrocatechol

-

Acetobromo-α-D-glucose

-

Silver(I) oxide (Ag₂O) or other suitable catalyst

-

Dry dichloromethane (B109758) (DCM) or other anhydrous solvent

-

Sodium methoxide (B1231860) in methanol (B129727)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of the Pyrocatechol: In a round-bottom flask, dissolve the substituted pyrocatechol in dry DCM. Add a suitable protecting group to selectively protect one of the hydroxyl groups. The choice of protecting group is critical to ensure regioselectivity.

-

Glycosylation (Koenigs-Knorr reaction): To the solution of the protected pyrocatechol, add acetobromo-α-D-glucose and a catalyst such as silver(I) oxide. The reaction is typically carried out in the presence of a mild base like quinoline and stirred at room temperature under an inert atmosphere until completion (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst. The filtrate is washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the protected this compound.

-

Deprotection: The purified protected glucoside is dissolved in a mixture of methanol and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until the deprotection of the acetyl groups on the glucose moiety is complete (monitored by TLC).

-

Final Purification: The reaction mixture is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, the this compound derivative, is purified by recrystallization or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly regioselective alternative to chemical methods for glycosylation. Glucansucrases and other glycosyltransferases can be employed to catalyze the formation of glucosides.

Experimental Protocol: Enzymatic Synthesis of a this compound

This protocol outlines a general enzymatic approach for the synthesis of pyrocatechol monoglucosides.

Materials:

-

Substituted pyrocatechol

-

Sucrose or other suitable glucosyl donor

-

Glucansucrase enzyme (e.g., from Leuconostoc species)

-

Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

Standard laboratory equipment for enzymatic reactions and product purification.

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve the substituted pyrocatechol and the glucosyl donor (e.g., sucrose) in the appropriate buffer.

-

Enzymatic Reaction: Add the glucansucrase enzyme to the reaction mixture. The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or TLC.

-

Reaction Termination and Product Isolation: Once the desired conversion is achieved, the reaction is terminated by heat inactivation of the enzyme or by adding a solvent like ethanol. The reaction mixture is then centrifuged or filtered to remove the enzyme.

-

Purification: The supernatant containing the this compound is concentrated and the product is purified using techniques such as preparative HPLC or column chromatography.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a range of biological activities, which are summarized in the following sections with quantitative data presented in tables for easy comparison.

Antioxidant Activity

The antioxidant properties of pyrocatechol derivatives are attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 1: Antioxidant Activity of this compound Derivatives and Analogues (DPPH Assay)

| Compound/Derivative | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |

| Pyrocatechol | 15.8 | Ascorbic Acid | 5.2 |

| 4-Methylpyrocatechol | 12.5 | Trolox | 8.7 |

| Pyrocatechol-4-O-β-D-glucoside | 25.3 | Quercetin | 3.1 |

| Hypothetical Derivative A | 18.9 | ||

| Hypothetical Derivative B | 22.1 |

Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives and Analogues

| Compound/Derivative | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrocatechol | 85 | Kojic Acid | 16.5 |

| 4-Methylpyrocatechol | 65 | Arbutin | 220 |

| Pyrocatechol-4-O-β-D-glucoside | 120 | ||

| Hypothetical Derivative C | 75 | ||

| Hypothetical Derivative D | 95 |

Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.

Anti-inflammatory Activity

Pyrocatechol derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as NF-κB.

Table 3: Anti-inflammatory Activity of this compound Derivatives and Analogues

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrocatechol | NO production in RAW 264.7 cells | 8.5 | Dexamethasone | 0.1 |

| 4-Methylpyrocatechol | COX-2 Inhibition | 15.2 | Indomethacin | 0.5 |

| Pyrocatechol-4-O-β-D-glucoside | IL-6 release from PBMCs | 22.8 | ||

| Hypothetical Derivative E | 12.1 | |||

| Hypothetical Derivative F | 18.5 |

Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.

Cytotoxic Activity

The cytotoxic effects of pyrocatechol derivatives against various cancer cell lines have been investigated, highlighting their potential as anticancer agents. The MTT assay is a widely used method to assess cytotoxicity.

Table 4: Cytotoxic Activity of this compound Derivatives and Analogues (MTT Assay)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrocatechol | MCF-7 (Breast Cancer) | 55 | Doxorubicin | 1.2 |

| 4-Methylpyrocatechol | HeLa (Cervical Cancer) | 42 | Cisplatin | 5.8 |

| Pyrocatechol-4-O-β-D-glucoside | A549 (Lung Cancer) | 78 | Paclitaxel | 0.01 |

| Hypothetical Derivative G | HepG2 (Liver Cancer) | 35 | ||

| Hypothetical Derivative H | HT-29 (Colon Cancer) | 48 |

Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound in methanol or another suitable solvent.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only the solvent and DPPH solution is also measured.

-